3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine

Description

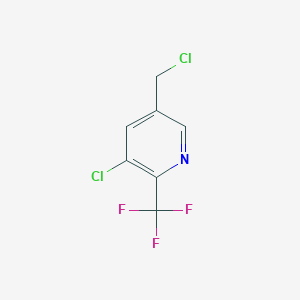

3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 3, and a chloromethyl (-CH₂Cl) group at position 5. This compound is of significant interest in agrochemical and pharmaceutical research due to its electron-withdrawing substituents, which enhance reactivity and stability. It serves as a key intermediate in synthesizing fungicides and other bioactive molecules .

Properties

Molecular Formula |

C7H4Cl2F3N |

|---|---|

Molecular Weight |

230.01 g/mol |

IUPAC Name |

3-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2 |

InChI Key |

NLNKYMLEZQFFJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(F)(F)F)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

Compound : 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8)

- Structure : Chlorine (position 3), chloromethyl (position 2), and trifluoromethyl (position 5).

- Applications : Used in pharmaceutical intermediates and agrochemical synthesis.

Amino-Substituted Derivatives

Compound : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- Structure: Amino (-NH₂) at position 2 instead of trifluoromethyl.

- Key Differences: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is a precursor to fluazinam, a fungicide .

- Applications : Agricultural fungicide synthesis .

Compound : 4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one

Carboxylic Acid and Ester Derivatives

Compound : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Structure : Methyl ester (-COOCH₃) at position 2.

- Key Differences : The ester group enables facile hydrolysis to carboxylic acids, useful in further derivatization. This compound is a versatile building block in medicinal chemistry .

Compound : [3-Chloro-5-(trifluoromethyl)pyridine-2-yl]acetic acid (Metabolite M40)

Heterocyclic Derivatives

Compound : 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 321571-01-1)

Agrochemical Intermediates

Compound : 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

- Structure : Ethanamine (-CH₂CH₂NH₂) at position 2.

- Key Differences : A critical intermediate in synthesizing fluopyram, a phenylamide fungicide. Its synthesis via a one-pot nucleophilic substitution and decarboxylation route improves yield and reduces costs .

Comparative Analysis Table

Key Research Findings

- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, making it valuable for functionalization .

- Environmental Stability : Derivatives like M40 degrade rapidly, minimizing ecological persistence .

- Biological Activity : Heterocyclic analogs (e.g., pyrazole-thienyl derivatives) show enhanced target binding, useful in drug design .

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine?

Answer: The synthesis typically involves sequential introduction of substituents onto the pyridine ring. Key methods include:

- Chloromethylation : Reacting 2-(trifluoromethyl)pyridine with formaldehyde and HCl under acidic conditions to introduce the chloromethyl group .

- Trifluoromethylation : Using trifluoromethyl iodide with a base (e.g., KOH) to functionalize 5-(chloromethyl)pyridine .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Chloromethylation | Formaldehyde, HCl, 60–80°C | ~65% | Competing side reactions |

| Trifluoromethylation | CF₃I, KOH, DMF, 100°C | ~50% | Sensitivity to moisture |

Q. How is this compound characterized post-synthesis?

Answer: Standard analytical techniques are employed:

- NMR Spectroscopy : To confirm substituent positions (¹H and ¹³C NMR) .

- HPLC : Purity assessment (>98% typical for research-grade material).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 229.5 (calculated for C₇H₄Cl₂F₃N) .

Advanced Questions

Q. How can competing reaction pathways during nucleophilic substitution at the chloromethyl group be controlled?

Answer: The chloromethyl group is prone to nucleophilic attack (e.g., by amines, thiols). To minimize side reactions:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Optimize temperature (e.g., 0–25°C for amine substitutions) to reduce by-product formation .

- Introduce protecting groups for the trifluoromethyl moiety if reactive under conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

- Rigorous purification : Recrystallization or column chromatography to ≥99% purity.

- Standardized bioassays : Use of positive controls (e.g., fluopyram for fungicidal activity comparisons) .

- Metabolic stability studies : LC-MS to quantify degradation products in biological matrices .

Q. Table 2: Biological Activity Comparison

| Study | Reported IC₅₀ (μM) | Purity | Assay Type |

|---|---|---|---|

| Antimicrobial (2025) | 12.4 ± 1.2 | 98% | Microdilution |

| Anticancer (2024) | 45.6 ± 3.8 | 95% | MTT assay |

Q. What role does this compound play in drug development intermediates?

Answer: Its dual functionality (chloromethyl and trifluoromethyl groups) enables:

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.